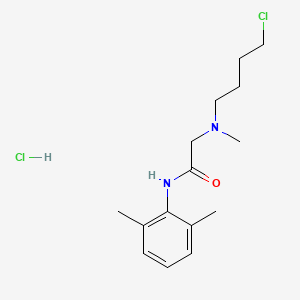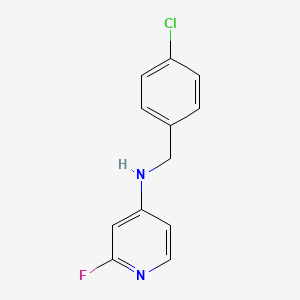
Methyl 2,4,4-trimethyl-6-oxo-1-cyclohexene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is an organic compound with the molecular formula C11H16O3. It is a yellow oil that is used as an intermediate in the synthesis of various chemical products . This compound is known for its unique structure, which includes a cyclohexene ring with multiple substituents, making it a valuable building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate can be synthesized through several methods. One common synthetic route involves the reaction of 2,4,4-trimethyl-6-oxocyclohexanone with methanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions, allowing the esterification process to proceed efficiently.
Industrial Production Methods
In an industrial setting, the production of methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate often involves large-scale esterification reactions. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials to the desired ester product.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Applications De Recherche Scientifique
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals.
Industry: The compound is used in the production of synthetic elastomers and natural rubber studies.
Mécanisme D'action
The mechanism of action of methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate involves its interaction with various molecular targets. In enzyme-catalyzed reactions, the ester group can be hydrolyzed by esterases, leading to the formation of carboxylic acids and alcohols. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 4-methyl-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Methyl 6-methyl-2-oxocyclohex-3-ene-1-carboxylate: Similar structure but with a different substitution pattern on the cyclohexene ring.
Uniqueness
Methyl 2,4,4-trimethyl-6-oxocyclohex-1-ene-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. This makes it particularly useful in the synthesis of specialized organic compounds and materials.
Propriétés
Numéro CAS |
75100-65-1 |
|---|---|
Formule moléculaire |
C11H16O3 |
Poids moléculaire |
196.24 g/mol |
Nom IUPAC |
methyl 2,4,4-trimethyl-6-oxocyclohexene-1-carboxylate |
InChI |
InChI=1S/C11H16O3/c1-7-5-11(2,3)6-8(12)9(7)10(13)14-4/h5-6H2,1-4H3 |
Clé InChI |
NRQHBEIJFHZERL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=O)CC(C1)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-methyl-2-(1-tosyl-1H-benzo[d]imidazol-2-yl)-2,3-dihydropyridin-4(1H)-one](/img/structure/B13351838.png)



![3-([1,4'-Bipiperidin]-1'-yl)-3-oxopropanenitrile](/img/structure/B13351859.png)




